4-Chloro-2-fluoro-5-methoxybenzaldehyde
Overview
Description
4-Chloro-2-fluoro-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 g/mol . It is a derivative of benzaldehyde, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Mode of Action
Benzaldehyde derivatives are known to undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that benzaldehyde derivatives can influence various biochemical pathways depending on their specific functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-2-fluoro-5-methoxybenzaldehyde involves the oxidation of 4-Chloro-2-fluoro-5-methoxytoluene. The oxidation can be carried out using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using strong oxidizing agents.
Reduction: Formation of alcohols or amines under reducing conditions.
Substitution: Electrophilic aromatic substitution reactions to introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 4-Chloro-2-fluoro-5-methoxybenzoic acid.
Reduction: 4-Chloro-2-fluoro-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
4-Chloro-2-fluoro-5-methoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorobenzaldehyde: Lacks the methoxy group, resulting in different reactivity and applications.
2-Fluoro-5-methoxybenzaldehyde: Lacks the chloro group, affecting its chemical properties and uses.
4-Chloro-5-methoxybenzaldehyde: Lacks the fluoro group, leading to variations in its reactivity.
Uniqueness
4-Chloro-2-fluoro-5-methoxybenzaldehyde is unique due to the combination of chloro, fluoro, and methoxy substituents, which confer specific electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
4-chloro-2-fluoro-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPDQEBSWPVPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565582 | |
Record name | 4-Chloro-2-fluoro-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177034-24-1 | |
Record name | 4-Chloro-2-fluoro-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-fluoro-5-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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